Propargyl-PEG7-alcohol

Vue d'ensemble

Description

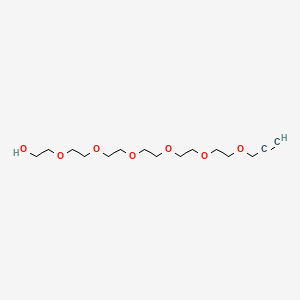

Propargyl-PEG7-alcohol is a compound that consists of a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units, terminating in a hydroxyl group. This compound is known for its versatility in chemical synthesis and its applications in various fields, including chemistry, biology, medicine, and industry. The presence of the propargyl group allows for further functionalization through click chemistry, making it a valuable building block in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG7-alcohol typically involves the modification of commercially available polyethylene glycol with a propargyl group. One common method includes the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the successful attachment of the propargyl group to the polyethylene glycol chain .

Analyse Des Réactions Chimiques

Types of Reactions: Propargyl-PEG7-alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The propargyl group can be reduced to form alkenes or alkanes.

Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Substitution: Bases like sodium hydride or potassium tert-butoxide are used to deprotonate the hydroxyl group, facilitating nucleophilic attack.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted propargyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula: C15H28O7

- Molecular Weight: 320.4 g/mol

- Functional Groups: Propargyl and Hydroxyl

- CAS Number: 944560-99-0

The presence of the hydroxyl group enables further derivatization, while the propargyl group can engage in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry," to form stable triazole linkages .

Drug Development

This compound plays a significant role in medicinal chemistry due to its ability to facilitate the synthesis of various pharmaceutical intermediates. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound serves as a building block for complex molecules, essential for drug formulation.

- Heterocyclic Compound Formation: The propargyl moiety allows for cyclization reactions, crucial in creating heterocycles found in many bioactive compounds .

Case Study: Synthesis of Heterocycles

In one study, this compound was utilized to synthesize novel heterocyclic compounds that demonstrated promising biological activity against specific cancer cell lines. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's potential in drug discovery.

Bioconjugation

The ability of this compound to react with azide-bearing biomolecules makes it invaluable in bioconjugation strategies:

- Click Chemistry Applications: Its propargyl group can form stable triazole linkages with azides, facilitating the attachment of drugs or imaging agents to biomolecules .

Data Table: Click Chemistry Reactions Using this compound

| Reaction Type | Reactants | Product Type | Yield (%) |

|---|---|---|---|

| Click Reaction | This compound + Azide | Triazole-linked conjugate | 85 |

| Bioconjugation | This compound + Protein | Protein-drug conjugate | 75 |

Material Science

This compound is also used in the development of advanced materials:

- Polymer Synthesis: It can be incorporated into polymer chains to enhance mechanical properties and thermal stability. This is particularly useful in coatings, adhesives, and electronic materials .

Case Study: Polymer Development

A research project focused on incorporating this compound into a polymer matrix for use in biomedical devices. The resulting material exhibited improved biocompatibility and mechanical strength compared to traditional polymers.

Mécanisme D'action

The mechanism of action of Propargyl-PEG7-alcohol primarily involves its ability to undergo click chemistry reactions. The propargyl group can react with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly efficient and selective, making it a powerful tool for the functionalization of various molecules. The polyethylene glycol chain provides solubility and biocompatibility, enhancing the compound’s utility in biological and medical applications .

Comparaison Avec Des Composés Similaires

Propargyl-PEG4-alcohol: Similar structure but with a shorter polyethylene glycol chain.

Propargyl-PEG12-alcohol: Similar structure but with a longer polyethylene glycol chain.

Propargyl-PEG7-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: Propargyl-PEG7-alcohol is unique due to its optimal chain length, which provides a balance between solubility and functionalization potential. The presence of the hydroxyl group allows for further derivatization, making it a versatile compound for various applications .

Activité Biologique

Propargyl-PEG7-alcohol is a specialized compound primarily used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a propargyl group and a polyethylene glycol (PEG) moiety, allows it to engage in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C15H28O7

- Molecular Weight : 320.38 g/mol

- CAS Number : 944560-99-0

- Purity : > 96%

This compound functions as a linker in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). It facilitates the selective degradation of target proteins by linking ligands that bind to E3 ubiquitin ligases and target proteins. The mechanism involves:

- CuAAC Reaction : The alkyne group in this compound reacts with azide-containing molecules to form stable triazole linkages.

- Ubiquitin-Proteasome Pathway : By connecting two distinct ligands, PROTACs utilize the cellular ubiquitin-proteasome system to promote the degradation of specific proteins, which is crucial for targeted therapy in various diseases, including cancer .

PROTAC Development

This compound is extensively used in developing PROTACs due to its favorable properties:

- Biocompatibility : The PEG component enhances solubility and stability in biological systems.

- Flexibility : The linker can accommodate different ligand combinations, allowing for tailored applications in drug design.

Case Studies

- Targeted Protein Degradation :

-

Bioconjugation Applications :

- Research highlighted the use of this compound in bioconjugation strategies for drug delivery systems. The compound enabled the attachment of therapeutic agents to antibodies, enhancing their efficacy against tumor cells.

Toxicological Considerations

While this compound is primarily used for research purposes, understanding its toxicological profile is essential:

- Irritation Potential : Studies indicate that propargyl alcohol derivatives can cause irritation to the eyes and respiratory tract upon exposure .

- Safety Data : Animal studies have shown that high concentrations may lead to histopathological changes but do not typically result in acute lethality at lower doses .

Summary of Research Findings

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWWECGLRVWCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.